molecular formula C22H31N3O2S2 B5081433 5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B5081433
M. Wt: 433.6 g/mol
InChI Key: DHSLVQRPQPIFNK-UHFFFAOYSA-N
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Description

5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a complex organic compound featuring a unique combination of cyclohexylmethyl, cyclopropylmethylsulfonyl, imidazole, and thieno[3,2-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the cyclohexylmethyl and cyclopropylmethylsulfonyl groups. The final step involves the formation of the thieno[3,2-c]pyridine ring system under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopropylmethylsulfonyl group.

    Reduction: Reduction reactions can target the imidazole ring or the thieno[3,2-c]pyridine system.

    Substitution: Various substitution reactions can occur, especially at the imidazole and thieno[3,2-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the imidazole or thieno[3,2-c]pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, are known for their diverse biological activities.

    Thieno[3,2-c]pyridine Derivatives: These compounds are often explored for their potential in medicinal chemistry and materials science.

Uniqueness

What sets 5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S2/c26-29(27,16-18-6-7-18)22-23-12-20(25(22)13-17-4-2-1-3-5-17)15-24-10-8-21-19(14-24)9-11-28-21/h9,11-12,17-18H,1-8,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSLVQRPQPIFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=CN=C2S(=O)(=O)CC3CC3)CN4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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